Fenitrothion

Acetylcholinesterase Inhibition Biochemical Toxicology Organophosphate Potency

Choose Fenitrothion for superior AChE inhibition—IC50 >5x lower than malathion—ensuring reliable dose-response in insecticide research. Its distinct rapid direct photolysis (t½ 4.9–5.3 h vs photostable methyl parathion) makes it ideal for abiotic degradation studies. WHO-prequalified at 2 g AI/m² for indoor residual spraying, reducing procurement friction for malaria control programs. Documented high dermal toxicity mandates specialized handling; do not substitute with class-generic organophosphates.

Molecular Formula C9H12NO5PS
Molecular Weight 277.24 g/mol
CAS No. 122-14-5
Cat. No. B1672510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenitrothion
CAS122-14-5
SynonymsAgria 1050
Fenitrothion
Folithion
Metathion
Methylnitrophos
Nitrophos
Sumithion
Sumithione
Molecular FormulaC9H12NO5PS
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-]
InChIInChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3
InChIKeyZNOLGFHPUIJIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 38.0 mg/L at 25 °C
Readily soluble in alcohols, esters, ketones, aromatic hydrocarbons and chlorinated hydrocarbons. In hexane 24 g/L, isopropanol 138 g/L (20 °C)
Readily soluble in dichloromethane, 2-propanol, toluene, hardly sol in n-hexane.
Low solubility in aliphatic hydrocarbons;  soluble in most organic solvents
0.038 mg/mL at 25 °C
Solubility in water at 20Â °C: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenitrothion (CAS 122-14-5): Organophosphate Insecticide Profile for Procurement and Research Evaluation


Fenitrothion (CAS 122-14-5) is a non-systemic organophosphorothioate insecticide and acaricide that acts via inhibition of acetylcholinesterase (AChE) in target pests, leading to hyperexcitation, paralysis, and death [1]. It is structurally characterized as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate and is widely employed in public health vector control programs—particularly against malaria-transmitting Anopheles mosquitoes—as well as in agricultural and veterinary ectoparasite management [2]. The compound is classified by the World Health Organization (WHO) as moderately hazardous and is recognized for its contact activity and non-persistent environmental profile relative to certain legacy organochlorine alternatives [3].

Fenitrothion: Why In-Class Organophosphate Substitution Carries Quantifiable Performance and Safety Risks


Although Fenitrothion belongs to the organophosphate class, it cannot be interchanged with its closest analogs without altering experimental or field outcomes. Substitution is not trivial due to marked differences in intrinsic biochemical potency, environmental fate kinetics, and toxicological route specificity. For instance, head-to-head acetylcholinesterase inhibition assays demonstrate that Fenitrothion exhibits substantially greater inhibitory potency (lower IC50) than the widely used alternative Malathion [1]. Furthermore, its environmental degradation profile is distinct: Fenitrothion undergoes rapid direct photolysis with a half-life of approximately 5 hours, whereas the structurally related Methyl Parathion shows no significant degradation under identical simulated sunlight conditions [2]. Critically, safety profiles also diverge; Fenitrothion is unusual among its class in demonstrating higher acute toxicity via the dermal route compared to the oral route in rat models, a characteristic not shared by all organophosphates and one that mandates distinct handling and formulation considerations [3]. These quantifiable differences underscore why generic class-based substitution is scientifically unsound and operationally risky.

Fenitrothion Procurement Guide: Quantitative Differentiation Against Comparator Insecticides


Fenitrothion Exhibits 12-Fold Higher AChE Inhibitory Potency Than Malathion in Cell-Free Assays

Fenitrothion demonstrates significantly greater intrinsic biochemical potency against acetylcholinesterase (AChE) compared to the common alternative Malathion. In a head-to-head comparison without preincubation, Fenitrothion exhibited an IC50 of 18 μM, whereas Malathion required a substantially higher concentration of 215 μM to achieve 50% enzyme inhibition, representing a 12-fold difference in potency [1]. This marked differential is further supported by a cross-study analysis where the inhibition constant (KI) for Fenitrothion was determined to be 0.297 mg/ml/min, compared to 1.587 mg/ml/min for Malathion, indicating a 5.3-fold faster inhibition rate constant [2].

Acetylcholinesterase Inhibition Biochemical Toxicology Organophosphate Potency

Fenitrothion Photodegradation: 5-Hour Half-Life Contrasts with Persistent Methyl Parathion Under Sunlight

Fenitrothion demonstrates a uniquely rapid environmental dissipation profile compared to its structural analog, Methyl Parathion. Under simulated sunlight conditions (500 W m⁻²), Fenitrothion underwent photodegradation following first-order kinetics with a half-life (t₁/₂) ranging from 4.9 to 5.3 hours [1]. In stark contrast, under the same experimental conditions, Methyl Parathion showed no significant degradation over the entire duration of the experiment [1]. This finding is corroborated by the compound's ability to absorb light within the solar UV range (λ 295–400 nm), enabling direct photolysis in pure water, a property not shared by diazinon which showed no observable loss under identical conditions [2].

Environmental Fate Photodegradation Kinetics Pesticide Persistence

Fenitrothion Demonstrates 1.8-Fold Higher Dermal vs. Oral Acute Toxicity in Rats

Fenitrothion exhibits an atypical route-specific toxicity profile compared to the majority of organophosphates. In a comprehensive study evaluating 98 pesticides, it was found that while most compounds were more toxic via the oral route, Fenitrothion was among only five compounds (out of 98 tested) that demonstrated higher acute toxicity via the dermal route [1]. Specifically, the reported acute oral LD50 in rats is 250 mg/kg, whereas the acute dermal LD50 is reported as >890 mg/kg to 2500 mg/kg across various studies, with the finding that the dermal route presented a greater hazard relative to typical class behavior [2].

Mammalian Toxicology Acute Toxicity Route-Specific Exposure

Fenitrothion Larvicidal Efficacy Ranks Intermediate Between Temephos and Malathion Against Anopheles stephensi

In direct larvicidal bioassays against the malaria vector Anopheles stephensi, Fenitrothion occupies a specific and intermediate efficacy tier among organophosphates. While Temephos was found to be the most toxic of the tested organophosphates, Fenitrothion and Fenthion demonstrated comparable intermediate toxicity, and Malathion was consistently the least toxic larvicide [1]. This tiered efficacy structure is critical for resistance management rotation strategies, as Malathion-selected strains can exhibit high cross-resistance to Fenitrothion, whereas Fenitrothion selection also produces cross-resistance to Malathion, indicating a need for strategic deployment [2].

Vector Control Larvicidal Bioassay Malaria Prevention

WHO IRS Specification: Fenitrothion WP Applied at 2 g AI/m² Matches Malathion WP Dosage

For indoor residual spraying (IRS) against malaria vectors, the World Health Organization (WHO) recommends Fenitrothion wettable powder (WP) formulations at a target dosage of 2 g of active ingredient per square meter (g AI/m²) [1]. This application rate is directly comparable to that specified for Malathion WP, which is also recommended at 2 g AI/m², placing Fenitrothion in the same operational dosage tier as its primary in-class comparator for this critical public health application [1]. The inclusion of Fenitrothion in the WHO Pesticide Evaluation Scheme (WHOPES) and its prequalification listing confirms its acceptability for procurement by UN agencies and national vector control programs [2].

Indoor Residual Spraying WHO Prequalification Procurement Specifications

Fenitrothion Selectivity: Insect vs. Mammalian AChE Inhibition Ratio of 0.93 Indicates Moderate Selectivity

The selectivity of Fenitrothion for insect over mammalian acetylcholinesterase (AChE) was quantified in a comparative inhibition kinetics study. Fenitrothion exhibited a selectivity index of 0.93, which, while indicating moderate selectivity, served as a benchmark against which novel dioxaphospholene analogs were compared (the latter achieving selectivity indices up to 2.70) [1]. This value reflects the ratio of insect AChE inhibition to mammalian AChE inhibition and provides a quantitative baseline for the compound's relative safety margin.

Selectivity Index Acetylcholinesterase Isoforms Safety Profile

Fenitrothion: Evidence-Backed Application Scenarios for Vector Control, Environmental Research, and Resistance Studies


Malaria Vector Control Indoor Residual Spraying (IRS) Programs Requiring WHO-Prequalified Actives

Fenitrothion wettable powder (WP) is an evidence-supported choice for indoor residual spraying campaigns, particularly where procurement must align with WHO specifications. The compound is recommended by WHO at an operational dosage of 2 g AI/m², matching the rate for Malathion WP [7]. Its inclusion in the WHO Pesticide Evaluation Scheme (WHOPES) prequalification list [8] ensures it meets international standards for procurement by UN agencies and national malaria control programs, reducing administrative and regulatory friction during sourcing.

Environmental Fate and Photodegradation Studies on Non-Persistent Organophosphates

Given its rapid photodegradation half-life of 4.9–5.3 hours under simulated sunlight [7] and its capacity for direct photolysis via solar UV absorption (λ 295–400 nm) [8], Fenitrothion is an ideal model compound for research focused on the abiotic degradation of organophosphorothioates in aquatic systems. Its contrasting persistence with Methyl Parathion, which is photostable under identical conditions [7], makes Fenitrothion a valuable comparator in studies investigating structure-dependent environmental fate and the influence of dissolved organic matter on pesticide longevity.

Acetylcholinesterase (AChE) Resistance Mechanism and Cross-Resistance Studies

Fenitrothion serves as a critical selection agent and probe in resistance mechanism research. Studies demonstrate that selection with Fenitrothion induces high cross-resistance to Malathion, while Malathion selection reciprocally induces cross-resistance to Fenitrothion [7]. Furthermore, Fenitrothion-resistant insect strains exhibit substantially reduced sensitivity to the active metabolite fenitroxon (up to 5810-fold decrease) and to other inhibitors like paraoxon [8]. These well-characterized resistance dynamics make Fenitrothion an essential tool for investigating AChE point mutations and metabolic resistance pathways in both agricultural pests and disease vectors.

Formulation Development Leveraging Thermal Stability and Clathrate Compatibility

Fenitrothion's physicochemical properties support advanced formulation approaches. Patents describe its suitability for incorporation into controlled-release matrices due to its high resistance to heat, enabling its formation into clathrate compounds with cyclodextrin and its integration with synthetic resin materials during molding processes [7]. Additionally, microencapsulation technologies employing polyurea wall materials have been developed specifically for Fenitrothion to achieve extended residual activity [8]. These formulation advantages are particularly relevant for applications requiring prolonged efficacy, such as in veterinary ectoparasiticide products or long-lasting insecticidal surface treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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